
Zosuquidar
概要
説明
Zosuquidar is an experimental antineoplastic drug known for its ability to inhibit P-glycoproteins. These proteins are transmembrane proteins that pump foreign substances out of cells in an ATP-dependent manner. By inhibiting P-glycoproteins, this compound can restore sensitivity to chemotherapeutic agents in cancer cells that overexpress these proteins, making it a potential treatment for multidrug-resistant cancers .
準備方法
The synthesis of zosuquidar involves several key steps:
Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.
Reduction: The ketone is reduced with borohydride to produce a derivative where the fused cyclopropyl and alcohol are on the same side of the seven-membered ring.
Halogenation: This derivative is halogenated with 48% hydrobromic acid to position both groups anti.
Displacement: The bromide is displaced with pyrazine to form the quat.
Reduction: Sodium borohydride reduces the aromaticity in the sidechain, giving the corresponding piperazine.
Epoxidation: The reaction of 5-hydroxyquinoline with ®-glycidyl nosylate affords ®-1-(5-quinolinyloxy)-2,3-epoxypropane.
化学反応の分析
Zosuquidar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Sodium borohydride is commonly used to reduce this compound derivatives during synthesis.
Substitution: Halogenation and subsequent displacement reactions are crucial in the synthesis of this compound
Common reagents used in these reactions include lithium chlorodifluoroacetate, borohydride, hydrobromic acid, and pyrazine. Major products formed include various intermediates leading to the final this compound compound.
科学的研究の応用
Zosuquidar has several scientific research applications:
Chemistry: It is used to study the inhibition of P-glycoproteins and the mechanisms of multidrug resistance.
作用機序
Zosuquidar inhibits P-glycoproteins, which are proteins that use ATP hydrolysis to pump foreign substances out of cells. By inhibiting these proteins, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their sensitivity to these drugs. This inhibition is crucial in overcoming multidrug resistance in cancer cells .
類似化合物との比較
Zosuquidar is similar to other P-glycoprotein inhibitors such as tariquidar and laniquidar. this compound is unique in its specific molecular structure and its ability to inhibit P-glycoproteins without significantly affecting the pharmacokinetics of co-administered chemotherapeutic agents .
Similar Compounds
Tariquidar: Another P-glycoprotein inhibitor used in research to overcome multidrug resistance.
Laniquidar: Similar in function to this compound, used in studies related to P-glycoprotein inhibition
This compound’s unique structure and specific inhibition mechanism make it a valuable compound in the fight against multidrug-resistant cancers.
Q & A
Basic Research Questions
Q. What experimental methods are used to evaluate Zosuquidar’s P-glycoprotein (P-gp) inhibition efficacy in vitro?
- Methodology : Standard assays include competitive inhibition of radiolabeled substrates (e.g., [³H]vinblastine binding to P-gp in CEM/VLB100 cell membranes) and cytotoxicity reversal in multidrug-resistant (MDR) cell lines (e.g., P388/ADR or MCF7/ADR). IC₅₀ values for cytotoxicity reversal (0.1–0.5 µM) confirm potency . Fluorescence-based transport assays (e.g., calcein-AM uptake) are also used to measure P-gp blockade. Validate results using positive controls like verapamil and negative controls in drug-sensitive cell lines .
Q. How does this compound enhance the bioavailability of P-gp substrate drugs?
- Methodology : Co-administration with substrates like etoposide in rodent models, using pharmacokinetic (PK) profiling to measure plasma and tissue concentrations. For example, oral co-administration of this compound and etoposide in amorphous solid dispersions (ASDs) increases etoposide bioavailability by 2.5–5× via spatiotemporal association in the intestine . Use MDCKII-MDR1 cell monolayers to quantify transepithelial transport enhancement under supersaturated conditions .
Q. What are the recommended analytical techniques for characterizing this compound’s purity and stability?
- Methodology : Employ reversed-phase HPLC with UV detection (e.g., 10% acetonitrile gradient) for purity analysis. For structural confirmation, use ¹H NMR in deuterated solvents (e.g., D₂O for this compound·3HCl), focusing on quinoline and piperazine proton signatures . Solubility testing in DMSO or ethanol (≈10 mg/mL) under inert gas purging ensures stability .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s co-release with chemotherapeutic agents like etoposide?
- Methodology : Formulate both drugs in amorphous solid dispersions (ASDs) using polymers like HPMC 5 or PVP. Use dissolution testing to monitor simultaneous release kinetics and synchrotron-based X-ray diffraction to confirm amorphous state stability. In vivo validation in rats should include staggered dosing to assess temporal synergy, with PK sampling at critical intervals (e.g., 1–24 hrs post-administration) .
Q. What mechanisms explain conflicting data on this compound’s blood-brain barrier (BBB) penetration efficacy?
- Methodology : Evaluate species-specific P-gp expression and dosing regimens. For example, in mice, 25 mg/kg oral this compound increases brain paclitaxel concentrations 5× at 24 hrs, but higher doses (20 mg/kg IV) are required for sustained inhibition . Use ABCB1-transfected cell models to compare this compound’s Ki (59 nM) with other inhibitors . Consider neurotoxicity studies (e.g., cerebellar tremor in Phase I trials) to assess BBB-related adverse effects .
Q. How can structural insights guide the development of next-generation P-gp inhibitors?
- Methodology : Perform molecular docking using this compound’s hydrophobic profile (LogP, cross-sectional area) to identify binding motifs in P-gp’s transmembrane domains. Compare with taxol (a substrate) to distinguish inhibitor-vs-substrate interactions. Validate predictions with ATPase activity assays and cryo-EM structures .
Q. What experimental strategies address this compound-induced resistance in cancer models?
- Methodology : Combine this compound with mSWI/SNF ATPase degraders (e.g., AU-15330) in prostate cancer lines (22Rv1). Use immunoblotting to monitor P-gp and resistance markers (e.g., AURKA). Dose-response curves (IC₅₀ shifts) and siRNA knockdowns can identify compensatory pathways .
Q. How do formulation differences impact this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
- Methodology : Compare oral bioavailability of free base vs. hydrochloride salts in preclinical models. Use population PK modeling to account for inter-species variability. For clinical translation, align ASD release rates with human intestinal transit times .
Q. Contradictions and Validation
- Inconsistent BBB Penetration : While this compound enhances brain uptake of nelfinavir in rodents, its Phase I trials show reversible neurotoxicity at lower plasma concentrations, suggesting species- or model-specific variability .
- Inhibitor vs. Substrate Classification : this compound’s high hydrophobicity and small cross-sectional area favor inhibitor binding, unlike bulkier substrates. Use ATPase activity assays (inhibition vs. stimulation) to resolve ambiguity .
特性
Key on ui mechanism of action |
P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. |
---|---|
CAS番号 |
167354-41-8 |
分子式 |
C32H31F2N3O2 |
分子量 |
527.6 g/mol |
IUPAC名 |
(2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol |
InChI |
InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1 |
InChIキー |
IHOVFYSQUDPMCN-AUAXPYEWSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |
異性体SMILES |
C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47 |
正規SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |
外観 |
Solid powder |
Key on ui other cas no. |
167354-41-8 |
ピクトグラム |
Irritant |
純度 |
>98% |
同義語 |
(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。